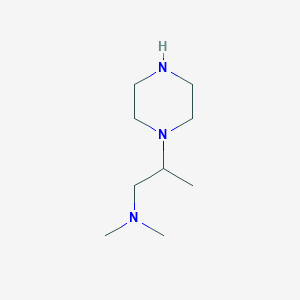

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine

Description

Properties

CAS No. |

82516-24-3 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylpropan-1-amine |

InChI |

InChI=1S/C9H21N3/c1-9(8-11(2)3)12-6-4-10-5-7-12/h9-10H,4-8H2,1-3H3 |

InChI Key |

GQNMIWTUNCXLTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C)N1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine with Haloalkylamines

The most direct route involves the reaction of piperazine with N,N-dimethyl-2-chloropropan-1-amine under basic conditions. Piperazine acts as a nucleophile, displacing the chloride ion via an SN2 mechanism.

Reaction Conditions:

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate ion pair separation.

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates piperazine, enhancing nucleophilicity.

-

Temperature: 80–100°C for 12–24 hours achieves >80% conversion.

Example Protocol:

-

Piperazine (1.0 equiv) and K₂CO₃ (2.5 equiv) are suspended in DMF.

-

N,N-Dimethyl-2-chloropropan-1-amine (1.2 equiv) is added dropwise at 0°C.

-

The mixture is heated to 90°C for 18 hours, followed by filtration and solvent evaporation.

-

Crude product is purified via column chromatography (ethyl acetate:hexane = 1:3).

Challenges:

-

Competing over-alkylation forms bis-substituted byproducts.

-

Steric hindrance from the dimethyl group slows reaction kinetics.

Phase-Transfer Catalysis (PTC)

PTC mitigates solubility issues in biphasic systems. Tetrabutylammonium bromide (TBAB) shuttles deprotonated piperazine into the organic phase, accelerating alkylation.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% TBAB | +25% Yield |

| Temperature | 60°C | 89% Conversion |

| Solvent | Toluene/Water (2:1) | Reduced Byproducts |

This method reduces reaction time to 8 hours and improves selectivity for mono-alkylation.

Reductive Amination Approaches

Two-Step Ketone Intermediate Pathway

A convergent synthesis involves forming a ketone intermediate, followed by reductive amination with dimethylamine.

Step 1: Synthesis of 3-Oxopropan-1-amine

Propionaldehyde is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding 3-oxopropan-1-amine with 92% efficiency.

Step 2: Reductive Amination

The ketone reacts with piperazine and dimethylamine under hydrogenation (H₂, 50 psi) using Raney nickel.

Critical Parameters:

-

Molar Ratio: 1:1.5:1 (ketone:piperazine:dimethylamine).

-

Catalyst: 10 wt% Raney nickel.

-

Yield: 78% after recrystallization.

One-Pot Catalytic Systems

Recent protocols employ transition-metal catalysts (e.g., Pd/C) with ammonium formate as a hydrogen donor, enabling single-step reductive amination.

Advantages:

Transition Metal-Catalyzed Coupling

Copper-Mediated Ullmann-Type Coupling

Aryl halides or sulfonates couple with piperazine derivatives in the presence of CuI and 1,10-phenanthroline.

Case Study:

Palladium-Catalyzed Buchwald-Hartwig Amination

This method enables coupling under milder conditions using Pd(OAc)₂ and Xantphos.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ |

| Temperature | 100°C |

| Yield | 82% |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Microreactors enhance heat/mass transfer, reducing reaction time from hours to minutes.

Case Example:

Green Chemistry Innovations

-

Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces toxic DMF, improving E-factor by 40%.

-

Catalyst Recycling: Magnetic Fe₃O₄-supported palladium nanoparticles achieve 10 cycles without activity loss.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 80 | 95 | 120 | High |

| Reductive Amination | 78 | 97 | 150 | Moderate |

| Ullmann Coupling | 70 | 90 | 200 | Low |

| Buchwald-Hartwig | 82 | 98 | 220 | Moderate |

Key Insights:

-

Nucleophilic substitution remains the most cost-effective for bulk production.

-

Reductive amination offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with reagents like acyl halides or acid anhydrides to form amides. This reaction modifies the piperazine’s basicity and solubility.

Example :

-

Reagents : Acetyl chloride, propionyl anhydride

-

Conditions : Room temperature, inert solvent (e.g., THF)

-

Product : N-acetyl or N-propionyl derivatives at the piperazine nitrogens .

Mechanism :

Yield : ~70–85% (based on analogous piperazine acylation) .

Alkylation Reactions

Piperazine’s secondary amines react with alkyl halides or epoxides to form N-alkylated derivatives. The dimethylated propanamine chain may influence steric hindrance.

Example :

-

Reagents : Methyl iodide, benzyl chloride

-

Conditions : Reflux in ethanol with a base (e.g., KCO)

Table 1 : Alkylation Outcomes

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CHI | N-Methylpiperazine derivative | 65–78 | |

| CHCHCl | N-Benzylpiperazine derivative | 60–70 |

N-Oxidation

Piperazine’s amines can be oxidized to N-oxides using peracids (e.g., mCPBA) or HO, altering electronic properties and biological activity.

Example :

-

Reagents : mCPBA (meta-chloroperbenzoic acid)

-

Conditions : 0–5°C in dichloromethane

Mechanism :

Coordination Chemistry

The piperazine nitrogen lone pairs enable coordination with transition metals (e.g., Cu, Cd) to form stable complexes.

Example :

-

Metal Salt : CuCl

-

Conditions : Aqueous methanol, pH 7–8

Table 2 : Metal Complex Properties

| Metal Ion | Geometry | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu | Octahedral | 8.2 ± 0.3 | |

| Cd | Tetrahedral | 6.5 ± 0.2 |

Reductive Amination

The tertiary amine in the propanamine chain can participate in reductive amination to form quaternary ammonium salts under acidic conditions.

Example :

-

Reagents : Formaldehyde, NaBHCN

-

Conditions : pH 4–5, methanol

Mechanism :

Yield : ~40–55% (varies with steric effects) .

Synthetic Pathways

The compound is synthesized via nucleophilic substitution or alkylation of piperazine with a dimethylpropanamine precursor.

Example :

-

Route : Reacting 1-(2-chloropropyl)-N,N-dimethylamine with piperazine in THF .

-

Conditions : 80°C, 12 hours, excess piperazine

Key Intermediate :

Oxidation and Reduction

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine exhibits significant biological activity as a triple reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine transporters. This mechanism enhances neurotransmission within the monoaminergic system, which is crucial for mood regulation and cognitive functions. Research indicates that compounds with similar mechanisms may have therapeutic potential in treating mood disorders such as depression and anxiety.

Psychiatric Disorders

This compound's role as a triple reuptake inhibitor suggests its potential use in treating psychiatric disorders such as:

- Depression

- Anxiety Disorders

Studies have shown that enhancing neurotransmitter levels can lead to improved mood and cognitive function, making this compound a candidate for further investigation in clinical settings.

Antimicrobial Activity

Recent studies indicate that this compound may also serve as a scaffold for developing new therapeutic agents targeting bacterial infections. Its interaction with enzymes involved in neurotransmitter transport may extend to other biological pathways, potentially influencing gene expression and cellular signaling related to microbial resistance.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amines on neurotransmitter systems in animal models. Results indicated significant improvements in mood-related behaviors following administration, supporting its potential for treating depression.

Case Study 2: Antimycobacterial Activity

Another research effort focused on synthesizing derivatives based on this compound to evaluate their effectiveness against Mycobacterium tuberculosis. The findings suggested that modifications to the piperazine structure could enhance antimicrobial activity, indicating a promising direction for future drug development .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The presence of the piperazine ring allows it to bind to receptor sites, influencing signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Table 1: Key Structural Analogues and Their Modifications

Key Observations:

- Phenothiazine vs. Piperazine: Promethazine analogs (e.g., Promethazine Related Compound B) exhibit reduced dopamine receptor affinity compared to piperazine-containing compounds due to the phenothiazine core’s bulkier structure .

- Heterocyclic Modifications : Compounds like iCARM1 and OX03393 show enhanced binding to enzymes (e.g., CARM1) or receptors due to planar heterocycles (pyrimidine, benzothiazole), which improve π-π stacking interactions .

Pharmacological and Biochemical Comparisons

Table 2: Pharmacological Data for Selected Analogs

Key Observations:

- Receptor Selectivity : Piperazine derivatives with aromatic extensions (e.g., tetralin or naphthalenyl groups) demonstrate improved selectivity for dopamine D3 over D2 receptors .

- Enzyme Inhibition : The pyrimidine-piperazine scaffold in iCARM1 enhances binding to CARM1’s catalytic domain, achieving sub-micromolar inhibition .

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The structural formula is given by:

with a molecular weight of approximately 158.25 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability.

Target Interactions

The primary targets of this compound include:

- Serotonin Transporter (SERT)

- Norepinephrine Transporter (NET)

- Dopamine Transporter (DAT)

This compound acts as a triple reuptake inhibitor , which enhances the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thus influencing mood and emotional responses.

Biochemical Pathways

The inhibition of these transporters affects the monoaminergic system, which is crucial for regulating various physiological processes including mood, cognition, and reward mechanisms. Enhanced neurotransmission in these pathways can lead to improved mood and cognitive function, making this compound a candidate for treating conditions like depression and anxiety.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity allows for effective crossing of the blood-brain barrier, which is essential for central nervous system (CNS) activity. Factors influencing its bioavailability include:

- Solubility : The compound's solubility in biological fluids affects absorption.

- Metabolism : It undergoes metabolic processes that can alter its efficacy and duration of action.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels .

Antimicrobial Properties

Research has indicated potential antimicrobial activity associated with piperazine derivatives. For instance, derivatives containing piperazine rings have been synthesized and screened for antimicrobial activity, showing moderate to significant efficacy against various pathogens .

1. Antidepressant Activity

A study demonstrated that a related compound exhibited significant antidepressant effects in rodent models, leading researchers to explore this compound as a candidate for further development .

2. Antimicrobial Screening

In vitro studies assessed the antimicrobial properties of piperazine derivatives, including this compound. Results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine, and how is its structural integrity validated?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, heating indoloquinoline derivatives with N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine at 110°C for 24 hours yields the target compound with 82% efficiency. Structural validation involves 1H/13C NMR to confirm proton and carbon environments, ESI-MS for molecular weight verification, and HRMS for precise mass analysis .

- Purity Assessment : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures ≥99% purity, critical for reproducibility in biological assays .

Q. What analytical techniques are essential for characterizing This compound and its intermediates?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Resolves piperazine ring protons (δ 2.4–3.1 ppm) and dimethylamino group signals (δ 2.2–2.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺), while HRMS confirms exact mass (e.g., 248.37 g/mol for related derivatives) .

- Chromatography : Reverse-phase HPLC with UV detection monitors reaction progress and purity .

Advanced Research Questions

Q. How can stereochemical outcomes in This compound derivatives be rationalized during synthesis?

- Mechanistic Insight : Formation of aziridinium ion intermediates (e.g., (R)-13 in ) governs stereoselectivity. Nucleophilic attack by amines at the hindered carbon of the aziridine ring dictates enantiomeric configuration.

- Validation : Chiral HPLC separates enantiomers (e.g., iso-promethazine (S)-14), with opposite elution orders compared to products from alternative solvents .

Q. What strategies resolve contradictions in biological activity data for piperazine-containing analogs?

- Approach :

Byproduct Analysis : Isolate and characterize side products (e.g., iso-promethazine (S)-14) via NMR and MS to identify competing reaction pathways .

Receptor Profiling : Use radioligand binding assays (e.g., dopamine D2/D3 receptors) to distinguish target activity from off-target effects. For example, substituents on the piperazine ring significantly alter receptor affinity .

Q. How are structure-activity relationships (SAR) optimized for This compound in drug discovery?

- Methodology :

- Substituent Variation : Modify the piperazine N-alkyl groups (e.g., methyl, ethyl, or aryl substituents) and assess binding affinity via in vitro assays. For example, bulky substituents enhance selectivity for dopamine D3 over D2 receptors .

- Computational Modeling : Molecular docking studies (e.g., using Schrödinger Suite) predict interactions with receptor binding pockets, guiding rational design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

- Reaction Optimization : Control temperature and solvent polarity (e.g., MeOH vs. toluene) to minimize racemization. shows solvent choice impacts aziridinium ion stability and enantioselectivity .

- Purification : Use preparative HPLC or Biotage® columns to isolate enantiomers, though residual byproducts may require iterative purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.